molecular formula C16H8BrCl2NOS2 B2770309 (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300377-71-3

(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2770309
CAS No.: 300377-71-3
M. Wt: 445.17
InChI Key: WOISAZQREBJUQZ-ZSOIEALJSA-N
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Description

The compound “(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. The Z-configuration of the methylidene group at position 5 is critical for its spatial arrangement and biological interactions. Substituents include a 4-bromophenyl group at position 3 and a 2,6-dichlorophenyl moiety at position 5, which influence electronic and steric properties. Thiazolidinones are widely studied for their enzyme-inhibitory properties, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NOS2/c17-9-4-6-10(7-5-9)20-15(21)14(23-16(20)22)8-11-12(18)2-1-3-13(11)19/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOISAZQREBJUQZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure

The compound features a thiazolidin-4-one core with specific substitutions that are critical for its biological activity. The presence of bromine and dichloro groups enhances its pharmacological potential by influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidin-4-one derivatives. The specific compound under review has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Activity Index (%)
2eE. coli2688.46
2eS. aureus2491.66
ReferenceAmpicillin26N/A

Research indicates that the compound exhibits an inhibition zone comparable to standard antibiotics like Ampicillin, suggesting it could be a viable alternative in treating bacterial infections .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction. The compound has been tested against several human cancer cell lines.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
(5Z)HT29 (Colon Cancer)12.5CDK1/cyclin B inhibition
(5Z)MCF7 (Breast Cancer)15.0Induction of apoptosis
(5Z)A549 (Lung Cancer)10.0G2/M phase arrest

The compound's ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity

CompoundAssay TypeInhibition (%)
(5Z)DPPH Radical Scavenging75
(5Z)ABTS Assay81.8

The results indicate that the compound exhibits strong antioxidant activity, making it a candidate for further development in nutraceutical applications .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli and S. aureus, with activity indices indicating strong efficacy compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cells such as HT29 and MCF7, showcasing its potential as an anticancer drug .
  • Antioxidant Properties : Research utilizing DPPH and ABTS assays confirmed the compound's ability to act as an effective free radical scavenger, which is beneficial for health maintenance and disease prevention .

Scientific Research Applications

Antimicrobial Properties

Thiazolidinone derivatives have shown significant antimicrobial activity against a variety of pathogens. Research indicates that (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possesses notable antibacterial properties:

  • Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : In a study examining thiazolidinones for their antibacterial effects, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .

Anticancer Potential

The anticancer properties of thiazolidinones are well-documented. This compound has been evaluated for its ability to induce apoptosis in cancer cells:

  • Mechanism : It is believed to modulate pathways involved in cell cycle regulation and apoptosis.
  • Case Study : A series of experiments showed that similar thiazolidinone derivatives led to a reduction in cell viability in various cancer cell lines, with IC50 values ranging from 15 to 30 µM .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazolidinones:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes.
  • Case Study : In vivo studies indicated that administration of thiazolidinone derivatives resulted in decreased levels of inflammatory markers in animal models of arthritis .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

Lead Compound for New Drugs

Due to its diverse biological activities, this compound can serve as a lead structure for developing new therapeutics targeting bacterial infections and cancer.

Formulation Development

Research into formulation strategies incorporating this thiazolidinone has begun, focusing on enhancing bioavailability and targeted delivery systems.

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus10 µg/mL
AnticancerVarious cancer cell lines15 - 30 µM
Anti-inflammatoryAnimal models of arthritisDecreased markers

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeObserved Effects
Thiazolidinone derivative AAntimicrobialMIC = 12 µg/mL against E. coli
Thiazolidinone derivative BAnticancerIC50 = 20 µM in breast cancer cells
Thiazolidinone derivative CAnti-inflammatoryReduced TNF-alpha levels

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Position 3/5) Key Functional Groups Biological Activity Reference
Target Compound 4-bromophenyl / 2,6-dichlorophenyl C=S, Z-methylidene Enzyme inhibition (potential)
(5Z)-5-(2-chlorophenyl) analogue 4-bromophenyl / 2-chlorophenyl C=S, Z-methylidene Antimicrobial
(5Z)-5-(2-hydroxybenzylidene) derivative 4-methylphenyl / 2-hydroxybenzyl C=S, OH Tyrosine kinase inhibition
Rhodanine derivative 4-hydroxyphenyl / arylidene C=S, hydrazono Enzyme inhibition

Table 2: Synthetic Methods for Thiazolidinones

Method Description Reagents Solvent System Reference
Cyclocondensation of thiosemicarbazide Chloroacetic acid, NaOAc DMF/acetic acid
Rhodanine synthesis Thiosemicarbazide, oxo-compounds Ethanol/water

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Route 1: Stepwise Assembly

  • Thiazolidinone Core Formation :
    • 3-(4-Bromophenyl)-2-thioxo-thiazolidin-4-one is synthesized via cyclocondensation of 4-bromophenyl isothiocyanate with mercaptoacetic acid in ethanol under reflux (12 hours, 75% yield).
    • Mechanism : Nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by cyclization (Fig. 1A).
  • Exocyclic Double Bond Introduction :
    • The thiazolidinone intermediate undergoes Knoevenagel condensation with 2,6-dichlorobenzaldehyde in toluene using piperidine as a catalyst (80°C, 6 hours, 82% yield).
    • Stereochemical Control : The (Z)-isomer predominates due to steric hindrance between the 2,6-dichlorophenyl and thiazolidinone rings.

Route 2: One-Pot Multicomponent Synthesis

  • A single-step protocol combines 4-bromophenyl isothiocyanate, 2,6-dichlorobenzaldehyde, and mercaptoacetic acid in dimethylformamide (DMF) with triethylamine (70°C, 8 hours, 78% yield).
  • Advantages : Reduced purification steps and higher atom economy.

Alternative Method: Schiff Base Cyclization

  • Schiff Base Formation :
    • 4-Bromoaniline reacts with 2,6-dichlorobenzaldehyde in ethanol catalyzed by acetic acid (reflux, 4 hours, 89% yield).
  • Thiazolidinone Cyclization :
    • The Schiff base is treated with carbon disulfide and chloroacetyl chloride in tetrahydrofuran (THF), yielding the target compound after 12 hours (68% yield).

Reaction Optimization and Catalysis

Catalyst Screening

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Toluene 80 6 82
Acetic Acid Ethanol 70 8 75
Fe₂O₃ Nanoparticles Ethanol 60 4 88
No Catalyst DMF 100 12 52

Key Findings :

  • Fe₂O₃ nanoparticles enhance reaction rates and yields via surface activation of intermediates.
  • Polar aprotic solvents (e.g., DMF) improve solubility but require higher temperatures.

Analytical Characterization

Spectroscopic Data

  • FT-IR :

    • ν(C=O): 1685 cm⁻¹ (thiazolidinone carbonyl).
    • ν(C=S): 1210 cm⁻¹.
    • ν(C=C): 1590 cm⁻¹ (exocyclic double bond).
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45–7.32 (m, 4H, Ar-H from 4-bromophenyl).
    • δ 7.62 (d, 2H, J = 8.4 Hz, Ar-H from 2,6-dichlorophenyl).
    • δ 8.21 (s, 1H, CH=C).

X-Ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths :
    • C5=C6: 1.34 Å (confirming double bond character).
    • C-S: 1.67 Å (thione group).

Mechanistic Insights

Knoevenagel Condensation Mechanism

  • Base-Catalyzed Deprotonation : Piperidine abstracts the acidic α-hydrogen from the thiazolidinone, generating a nucleophilic enolate.
  • Aldol-Addition : The enolate attacks the electrophilic aldehyde carbon of 2,6-dichlorobenzaldehyde.
  • Dehydration : Elimination of water forms the exocyclic double bond, stabilized by conjugation with the thione group.

Comparative Evaluation of Synthetic Routes

Parameter Knoevenagel Condensation One-Pot Synthesis Schiff Base Route
Yield (%) 82 78 68
Purity (HPLC) 98.5 97.2 95.8
Reaction Time (h) 6 8 16
Scalability Excellent Moderate Poor

Computational Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap : 3.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localization at the sulfanylidene sulfur, facilitating hydrogen bonding.

Q & A

Q. Key Parameters Table :

ParameterCondition
SolventDMF/acetic acid (1:2 v/v)
TemperatureReflux (~110°C)
Reaction Time4–6 hours
BaseSodium acetate (0.02 mol)
Yield OptimizationMonitor via TLC (hexane:ethyl acetate = 7:3)

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. acetic acid), catalyst loading (0.5–2.0 equiv. sodium acetate).
  • Response Variables : Yield (HPLC purity ≥95%), by-product formation (TLC monitoring) .
  • Statistical Modeling : Apply ANOVA to identify significant factors. For example, higher DMF content reduces side reactions (e.g., oxidation of the thione group) .

Q. Example Optimization Results :

ConditionYield (%)Purity (%)
100°C, DMF only6289
110°C, DMF:AcOH (1:1)7895

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm, doublet), dichlorophenyl (δ 7.2–7.3 ppm, multiplet), and thiazolidinone carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]+ (expected m/z = 485.2) .
  • FT-IR : Thione (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., Z/E configuration of the methylidene group) .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions .
  • Case Study : A 2022 study found discrepancies in NOESY data for a similar thiazolidinone; X-ray confirmed the Z-configuration .

Basic: What functional groups dictate reactivity in this compound?

Methodological Answer:

  • Thione (C=S) : Participates in nucleophilic substitutions (e.g., with amines or thiols) .
  • Halogens (Br, Cl) : Electron-withdrawing effects enhance electrophilic aromatic substitution (e.g., iodination at the 4-bromophenyl position) .
  • Methylidene Group : Prone to oxidation (e.g., with H₂O₂ to form sulfoxide derivatives) .

Advanced: What strategies mitigate side reactions during halogen-substitution reactions?

Methodological Answer:

  • Protecting Groups : Use TMS-Cl to protect the thione group before bromination .
  • Low-Temperature Control : Perform reactions at 0–5°C to suppress dimerization .
  • Catalyst Screening : Pd(OAc)₂ improves regioselectivity in cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against COX-2 or α-glucosidase using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How are mechanistic studies conducted for its bioactivity?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., BSA for pharmacokinetic profiling) .
  • Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

Advanced: How do electronic effects of substituents influence bioactivity?

Methodological Answer:

  • Hammett Analysis : Correlate σ values of substituents (e.g., -Br, -Cl) with IC₅₀ in enzyme assays. For example, electron-withdrawing groups enhance COX-2 inhibition (R² = 0.91 in a 2023 study) .
  • DFT Calculations : Map electrostatic potential surfaces to predict binding hotspots (e.g., dichlorophenyl’s role in hydrophobic interactions) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thiazolidinone ring in aqueous media (pH > 8) .
  • Storage Conditions : -20°C in amber vials under argon; monitor via HPLC every 6 months .

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